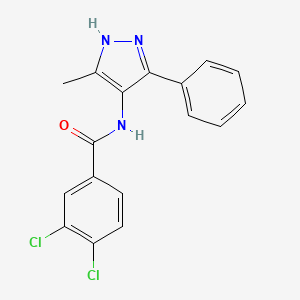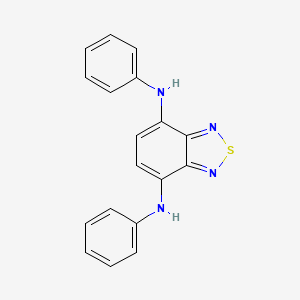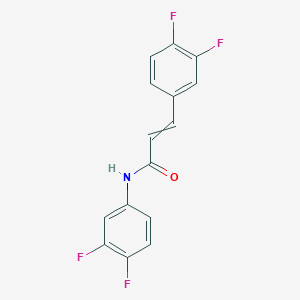
3,4-dichloro-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dichloro-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 3rd and 4th positions of the benzene ring, a pyrazole ring substituted with a methyl group at the 5th position and a phenyl group at the 3rd position, and an amide linkage connecting the benzene and pyrazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Substitution Reactions: The phenyl and methyl groups are introduced onto the pyrazole ring through electrophilic aromatic substitution reactions.
Amide Formation: The final step involves the formation of the amide bond by reacting 3,4-dichlorobenzoyl chloride with the substituted pyrazole in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3,4-dichloro-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the amide group to an amine.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
3,4-dichloro-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Biological Studies: It serves as a tool compound in biological studies to understand the interactions of benzamide derivatives with various biological targets.
作用機序
The mechanism of action of 3,4-dichloro-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
3,4-dichloro-N-(3-phenyl-1H-pyrazol-4-yl)benzamide: Lacks the methyl group at the 5th position of the pyrazole ring.
3,4-dichloro-N-(5-methyl-1H-pyrazol-4-yl)benzamide: Lacks the phenyl group at the 3rd position of the pyrazole ring.
3,4-dichloro-N-(3-phenyl-5-methyl-1H-pyrazol-4-yl)benzamide: Similar structure but with different substitution patterns on the pyrazole ring.
Uniqueness
The presence of both the methyl and phenyl groups on the pyrazole ring, along with the dichloro substitution on the benzene ring, makes 3,4-dichloro-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide unique. These structural features contribute to its distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds.
特性
CAS番号 |
824969-15-5 |
|---|---|
分子式 |
C17H13Cl2N3O |
分子量 |
346.2 g/mol |
IUPAC名 |
3,4-dichloro-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide |
InChI |
InChI=1S/C17H13Cl2N3O/c1-10-15(16(22-21-10)11-5-3-2-4-6-11)20-17(23)12-7-8-13(18)14(19)9-12/h2-9H,1H3,(H,20,23)(H,21,22) |
InChIキー |
YQWNOKHSJDHINH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1)C2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Glycine, N-[1-(4-methoxyphenyl)-2-[[(4-methylphenyl)methyl]thio]ethyl]-](/img/structure/B14228649.png)


![2-Phenyl-5,6-dihydro-2H-[1,3,2]dithiastibolo[4,5-b][1,4]dithiine](/img/structure/B14228671.png)

![3,3-Diethyl-5-[2-(piperidin-1-yl)ethyl]oxolan-2-one](/img/structure/B14228680.png)


![N-[(3,5-Dimethylphenyl)methyl]-N-methyl-3-phenylprop-2-ynamide](/img/structure/B14228701.png)
![1-Butyl-2-[(prop-2-en-1-yl)amino]-1H-benzimidazole-5-carboxylic acid](/img/structure/B14228703.png)


![5-{2-[4-(Propan-2-yl)phenyl]ethenyl}benzene-1,3-diol](/img/structure/B14228726.png)

